molecular formula C12H11N3O2 B2698393 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole CAS No. 1240590-93-5

4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole

Cat. No.: B2698393
CAS No.: 1240590-93-5
M. Wt: 229.239
InChI Key: VVYAXTAUAUBTED-UHFFFAOYSA-N
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Description

4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is a disubstituted pyrazole derivative characterized by a nitro group (-NO₂) at the 4-position and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group at the 1-position of the pyrazole ring. The (2E)-configuration of the propenyl chain introduces rigidity and planar geometry, facilitating π-π interactions with aromatic systems in biological targets or crystal lattices. This compound’s structural features make it a candidate for pharmaceutical and materials science research, particularly in kinase modulation or as a building block for functional molecules .

Properties

IUPAC Name

4-nitro-1-[(E)-3-phenylprop-2-enyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYAXTAUAUBTED-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitropyrazole with cinnamaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-amino-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit notable anti-inflammatory activities. For instance, a study demonstrated that a series of pyrazole derivatives, including those similar to 4-nitrochalcone, were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model. One compound showed a percentage inhibition of edema greater than standard anti-inflammatory drugs like indomethacin and celecoxib .

Anticancer Activity

Pyrazole compounds have been reported to possess anticancer properties. A study indicated that certain derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. The structural modifications in compounds like 4-nitrochalcone enhance their efficacy against different cancer types .

Antimicrobial Effects

The antimicrobial activity of 4-nitrochalcone and its derivatives has been explored against various bacterial and fungal strains. Research indicates that these compounds can inhibit the growth of pathogens effectively, making them potential candidates for developing new antimicrobial agents .

Herbicidal Activity

Chalcone derivatives, including 4-nitrochalcone, have shown promise as herbicides due to their ability to inhibit plant growth by disrupting specific biochemical pathways. This property can be harnessed for developing environmentally friendly herbicides that target unwanted plant species without affecting crops .

Pest Control

The potential use of pyrazole compounds in pest control has been investigated. Their ability to interfere with the physiological processes of pests makes them suitable candidates for developing new insecticides that are less harmful to beneficial insects and the environment .

Nonlinear Optical Properties

4-Nitrochalcone exhibits significant nonlinear optical properties, which are valuable in the field of photonics. These properties allow for applications in laser technology and optical devices where light modulation is crucial . The compound's ability to undergo photo-induced electron transfer enhances its utility in optoelectronic applications.

Photovoltaic Applications

Research has suggested that compounds like 4-nitrochalcone can be utilized in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently. This application is particularly relevant in the development of sustainable energy solutions .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
MedicinalAnti-inflammatory, anticancer, antimicrobialEffective against inflammation; induces apoptosis in cancer cells; inhibits pathogen growth
AgriculturalHerbicides, pest controlDisrupts biochemical pathways; targets pests effectively
Material ScienceNonlinear optics, photovoltaic cellsSignificant optical properties; efficient light absorption

Case Study 1: Anti-inflammatory Activity

In a study evaluating novel pyrazole derivatives for anti-inflammatory activity, one compound demonstrated an inhibition rate of over 85% compared to standard treatments like indomethacin. This highlights the potential of pyrazole derivatives as effective anti-inflammatory agents .

Case Study 2: Anticancer Efficacy

A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that structural modifications significantly enhanced their anticancer activity, suggesting that further exploration could lead to new cancer therapeutics based on 4-nitrochalcone .

Mechanism of Action

The mechanism of action of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Substituent Patterns and Electronic Effects

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and electronic profiles. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Functional Groups Inferred Properties/Applications
Target Compound 4-NO₂, 1-(2E-cinnamyl) Nitro, conjugated alkene Potential kinase modulation, rigid structure for binding
4-Nitro-1-(oxetan-3-yl)-1H-pyrazole 4-NO₂, 1-oxetane Nitro, oxetane ring Enhanced solubility, metabolic stability (used in healing drugs)
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole 3-(4-MeO-phenyl), 1-phenyl Methoxy, phenyl Crystal engineering, π-stacking interactions
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole 4-NO₂, 1-(ethyl-CF₃-pyrazole) Nitro, trifluoromethyl Electron-deficient core, potential agrochemical use

Key Observations :

  • Nitro Group : Present in the target compound and , it confers electron-withdrawing effects, reducing electron density on the pyrazole ring. This may enhance oxidative stability or polar interactions in binding pockets.
  • 1-Position Substituents : The cinnamyl group in the target compound introduces rigidity and aromaticity, contrasting with the oxetane’s polarity in or the trifluoromethyl group’s hydrophobicity in .
  • Biological Activity : Compounds like and are linked to kinase modulation (CDK/GSK-3) and therapeutic applications, though specific mechanistic data are unavailable in the provided evidence.

Biological Activity

The compound 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is C15H14N2O2C_{15}H_{14}N_{2}O_{2}, with a molecular weight of approximately 258.28 g/mol. The compound features a nitro group, a pyrazole ring, and a phenylpropene side chain, contributing to its diverse biological interactions.

Table 1: Basic Properties of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole

PropertyValue
Molecular FormulaC15H14N2O2C_{15}H_{14}N_{2}O_{2}
Molecular Weight258.28 g/mol
CAS Number62056-29-5
Melting PointNot available
LogP4.3739

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives similar to 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups, such as the nitro group in our compound, enhances cytotoxicity against cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

The antimicrobial potential of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole has also been explored. Preliminary findings suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against multiple cell lines; IC50 values comparable to doxorubicin
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

The biological activities of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole are attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Pyrazole derivatives have been identified as inhibitors of specific kinases involved in cancer progression.
  • Modulation of Cytokine Production : The compound may influence signaling pathways related to inflammation and immune response.
  • Disruption of Bacterial Metabolism : Its antimicrobial effects are likely due to interference with bacterial metabolic processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodology : Common approaches include nucleophilic substitution and coupling reactions. For example, aryl ether linkages can be formed via K₂CO₃-mediated coupling in DMF at 393 K for 12 hours, yielding ~72% . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water at 50°C for 16 hours has also been adapted for pyrazole hybrids, achieving ~60% yield .
  • Data Comparison :

MethodCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
K₂CO₃-mediated couplingK₂CO₃DMF1201272
CuAACCuSO₄, NaAscTHF/H₂O501660–61

Q. How can structural features like coplanarity and substituent effects be analyzed in this compound?

  • Methodology : X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 40.81° between pyrazole and phenyl rings) and intramolecular hydrogen bonding (O–H···N), which stabilize coplanarity . NMR (¹H/¹³C) and IR spectroscopy are critical for confirming nitro group placement and vinyl linkages .

Advanced Research Questions

Q. How does the nitro group at the 4-position influence electronic properties and reactivity in cross-coupling reactions?

  • Analysis : The nitro group is electron-withdrawing, reducing electron density on the pyrazole ring and directing electrophilic substitution. This enhances stability in oxidative environments but may hinder Pd-catalyzed couplings unless paired with activating groups (e.g., methoxy) . Computational studies (DFT) are recommended to quantify charge distribution .

Q. What strategies resolve contradictions in spectroscopic data for derivatives with similar substituents?

  • Case Study : Conflicting NMR signals for vinyl protons in (E)-configured analogs can arise from rotational isomerism. Dynamic NMR experiments at variable temperatures (e.g., 298–353 K) or NOESY analysis clarify spatial arrangements . For example, coupling constants (J = 12–16 Hz) confirm trans-configuration in the propenyl chain .

Q. How can substituent variations (e.g., phenyl vs. methoxyphenyl) modulate biological or material properties?

  • Biological Relevance : Pyrazole derivatives with 4-nitro and aryl groups exhibit A2B adenosine receptor antagonism (IC₅₀ < 100 nM) . Substituent bulkiness (e.g., 4-methoxyphenyl) improves membrane permeability but may reduce binding affinity .
  • Material Applications : Arylpyrazoles with nitro groups enhance thermal stability in polymers (TGA decomposition >300°C) and lower dielectric constants (<2.5), making them suitable for high-performance coatings .

Experimental Design Considerations

Q. What crystallization techniques optimize single-crystal growth for XRD analysis?

  • Protocol : Slow evaporation from DMF or DMSO at 4°C produces high-quality crystals. For hygroscopic derivatives, use sealed tubes with inert gas purging. Crystal packing analysis (e.g., π-π stacking distances ~3.5 Å) informs supramolecular interactions .

Q. How to troubleshoot low yields in multi-step syntheses involving nitro-group-sensitive intermediates?

  • Solutions :

  • Protect nitro groups with Boc or TMS during acidic/basic steps .
  • Use low-temperature (−78°C) lithiation for pyrazole functionalization to prevent decomposition .

Methodological Resources

  • Spectral Libraries : Compare experimental IR (e.g., NO₂ stretch ~1520 cm⁻¹) and MS ([M+H]+ m/z calculated) with databases like PubChem .
  • Computational Tools : Gaussian or ORCA for optimizing geometries and predicting NMR shifts .

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